molecular formula C10H13N3O B8181207 (R)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

(R)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8181207
M. Wt: 191.23 g/mol
InChI Key: IGOXSVGRQVHHJE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features both oxazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of an isopropyl-substituted oxazole precursor with a pyrimidine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as crystallization or chromatography, are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazole and pyrimidine derivatives, which can have different functional groups attached, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, ®-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ®-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropyl-2-(pyrimidin-2-yl)-oxazole
  • 4-Isopropyl-2-(pyrimidin-2-yl)-thiazole
  • 4-Isopropyl-2-(pyrimidin-2-yl)-imidazole

Uniqueness

®-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is unique due to the presence of both oxazole and pyrimidine rings in its structure. This dual-ring system provides distinct chemical and biological properties, making it a versatile compound for various applications. Its stereochemistry, indicated by the ® configuration, also contributes to its specific interactions with biological targets, differentiating it from similar compounds.

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7(2)8-6-14-10(13-8)9-11-4-3-5-12-9/h3-5,7-8H,6H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOXSVGRQVHHJE-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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